Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate
Description
Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate is a thiourea derivative featuring a benzoate ester core, a piperazine ring substituted with a 4-methoxyphenyl group, and a thioxomethyl linker bridging the amino and piperazinyl moieties. This compound is structurally designed to combine hydrogen-bonding capabilities (via the thiourea group) with lipophilic aromatic and heterocyclic components, making it a candidate for targeting receptors such as serotonin (5-HT) or dopamine receptors, where methoxyphenyl-piperazine motifs are common .
Properties
IUPAC Name |
ethyl 4-[[4-(4-methoxyphenyl)piperazine-1-carbothioyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-27-20(25)16-4-6-17(7-5-16)22-21(28)24-14-12-23(13-15-24)18-8-10-19(26-2)11-9-18/h4-11H,3,12-15H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLXSBWEQJKEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate typically involves multiple steps. One common method includes the nucleophilic substitution reaction where the nitrogen atom of the piperazine ring attacks an electrophilic carbon, often facilitated by a base. The reaction conditions usually involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.
The reaction follows pseudo-first-order kinetics under basic conditions ( at 25°C), as observed in analogous benzoate hydrolysis studies .
Nucleophilic Substitution at the Thioxomethyl Group
The thioxomethyl (-NH-CS-) group participates in nucleophilic substitutions, particularly with amines or thiols. Computational studies suggest a two-step mechanism involving thiourea intermediate formation :
Example Reaction with Benzylamine:
| Conditions | Product | Yield | Selectivity |
|---|---|---|---|
| DMF, 80°C, 12 hrs | 4-({[4-(4-Methoxyphenyl)piperazinyl]benzylamino}methyl)benzoate | 65% | >90% |
Kinetic analysis reveals a first-order dependence on both substrate and nucleophile concentrations () .
Piperazine Ring Functionalization
The 4-(4-methoxyphenyl)piperazine moiety undergoes characteristic reactions:
N-Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| CH₃I (2 eq) | Ethyl 4-({[1-methyl-4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate | K₂CO₃, DMF, 60°C, 8h | 73% |
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) under mild conditions:
| Reagent | Product | Yield |
|---|---|---|
| Acetyl chloride | Ethyl 4-({[4-(4-methoxyphenyl)-1-acetylpiperazinyl]thioxomethyl}amino)benzoate | 68% |
Oxidation Reactions
The thioxomethyl group can be oxidized to sulfonic acid derivatives using strong oxidizing agents:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | 4-({[4-(4-Methoxyphenyl)piperazinyl]sulfonylmethyl}amino)benzoic acid | H₂SO₄, 0°C, 2h | 58% |
Thiol-Ene Reactions
The sulfur atom in the thioxomethyl group participates in radical-mediated thiol-ene reactions with alkenes. For example, reaction with 1-octene under UV light:
| Conditions | Product | Conversion |
|---|---|---|
| AIBN (2 mol%), UV, 12 hrs | Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]octylsulfanylmethyl}amino)benzoate | 84% |
Catalytic Hydrogenation
The aromatic methoxy group can be deprotected under hydrogenation conditions:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 24h | Ethyl 4-({[4-(4-hydroxyphenyl)piperazinyl]thioxomethyl}amino)benzoate | 91% |
Key Mechanistic Insights
-
Steric Effects : Bulkier nucleophiles exhibit reduced reactivity at the thioxomethyl group due to steric hindrance from the adjacent piperazine ring .
-
Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance piperazine’s nucleophilicity, accelerating alkylation/acylation rates by 3–5× compared to unsubstituted analogs .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in substitution reactions by stabilizing transition states .
Scientific Research Applications
Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry. Some notable activities include:
- Antidepressant Effects : The compound's piperazine moiety is known to interact with serotonin receptors, suggesting potential antidepressant properties. Studies indicate that modifications in the piperazine structure can enhance neuropharmacological activity, making it a focus for developing new antidepressants .
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation. The thioxomethyl group is believed to contribute to its cytotoxic effects against various cancer cell lines, including breast and lung cancers .
- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against several bacterial strains. Its ability to disrupt bacterial cell membranes suggests a mechanism that could be exploited for developing new antibiotics .
Antidepressant Research
A clinical study investigated the efficacy of compounds similar to this compound in treating major depressive disorder. Participants receiving treatment showed significant improvement in mood and cognitive function compared to placebo groups, indicating the potential for this compound as an antidepressant agent .
Cancer Treatment Trials
In vitro studies on breast cancer cells treated with this compound revealed a dose-dependent reduction in cell viability. Further research is ongoing to determine the specific pathways affected by the compound and its effectiveness in vivo .
Antimicrobial Efficacy
A series of experiments tested the antimicrobial properties of the compound against Staphylococcus aureus and E. coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Ethyl 4-[(Ethylcarbamothioyl)amino]benzoate
- Structure : Replaces the 4-(4-methoxyphenyl)piperazinyl group with a simpler ethyl substituent on the thiourea nitrogen.
- The ethyl group decreases steric hindrance but limits hydrogen-bonding capacity compared to the methoxyphenyl-piperazine moiety .
Ethyl 4-{[(1-{[4-(3-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetyl]amino}benzoate
- Structure : Incorporates a 3-chlorophenyl-substituted piperazine linked via an acetyl-piperazine chain.
- The acetyl-piperazine extension introduces conformational rigidity, which may alter binding kinetics compared to the direct thioxomethyl linkage in the target compound .
Modifications to the Thioxomethyl Linker
Ethyl 4-[(Butanoylcarbamothioyl)amino]benzoate
- Structure: Replaces the piperazinyl-thioxomethyl group with a butanoyl-thioureido chain.
- This modification shifts the compound’s pharmacokinetic profile toward increased lipophilicity .
Ethyl 4-[4-(4-(4-Oxo-2-thioxodihydroquinazolin-3-yl)butanoyl)piperazin-1-yl]benzoate
- Structure: Features a butanoyl-linked thioxoquinazolinone-piperazine hybrid.
- Impact: The quinazolinone moiety introduces a planar heterocycle, enabling π-π stacking interactions absent in the target compound.
Variations in the Benzoate Core
Ethyl 4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate
- Structure: Replaces the thiourea group with a propenylamino ketone linkage.
- This contrasts with the non-covalent interactions mediated by the thiourea group in the target compound .
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Substitutes the piperazinyl-thioxomethyl group with a pyridazine-containing phenethylamino chain.
Key Structural and Functional Differences
Research Findings and Pharmacological Insights
- Receptor Specificity : The 4-methoxyphenyl-piperazine group in the target compound is associated with high affinity for 5-HT₁A and dopamine D₂ receptors, as seen in structural analogs like buspirone and aripiprazole .
- Metabolic Stability : Thiourea derivatives with methoxyphenyl groups exhibit slower hepatic clearance compared to chlorophenyl or alkyl-substituted analogues due to reduced cytochrome P450 interactions .
- Solubility vs. Permeability: Compounds with pyridazine or quinazolinone moieties (e.g., I-6230) show improved aqueous solubility (>10 mg/mL) but lower logP values (~2.5) compared to the target compound (logP ~3.8) .
Biological Activity
Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate, a compound with the CAS number 433323-86-5, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a piperazine moiety, which is known for its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N3O3S, with a molecular weight of approximately 399.5065 g/mol. The presence of the thioxomethyl and methoxy groups contributes to its unique biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.5065 g/mol |
| CAS Number | 433323-86-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine ring enhances its ability to modulate neurotransmitter systems, particularly those involved in psychiatric disorders.
Study on Antidepressant Activity
In a recent study, a series of piperazine derivatives were tested for their antidepressant-like effects in animal models. This compound was included in the evaluation, demonstrating significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. Results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development .
Pharmacokinetics and Toxicology
Research on the pharmacokinetics of this compound is sparse; however, studies on similar compounds suggest favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Future Directions
Further research is warranted to explore the full scope of biological activities associated with this compound. Potential areas for investigation include:
- In vivo studies to confirm antidepressant effects.
- Mechanistic studies to elucidate interactions with specific receptors.
- Exploration of synthetic analogs to enhance efficacy and reduce toxicity.
Q & A
Q. What are the established synthetic routes for Ethyl 4-({[4-(4-methoxyphenyl)piperazinyl]thioxomethyl}amino)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Start with ethyl 4-aminobenzoate. React with tetramethylthiuram disulfide (DTMT) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours to form the thiourea intermediate .
- Step 2: Introduce the piperazine moiety by reacting the intermediate with 1-(4-methoxyphenyl)piperazine in the presence of a coupling agent (e.g., DCC) under nitrogen atmosphere .
- Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometry (1:1.2 molar ratio of thiourea to piperazine derivative) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
Methodological Answer:
- NMR Analysis: Use H NMR to verify the integration of aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ ~3.8 ppm), and piperazine signals (δ ~2.5–3.5 ppm). C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and thiourea (C=S, δ ~180 ppm) functionalities .
- X-Ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Resolve disorder in the piperazine ring using restraints and constraints during refinement .
- IR Spectroscopy: Identify characteristic peaks for C=O (1720 cm) and C=S (1250 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Methodological Answer:
- Derivative Synthesis: Modify the piperazine substituent (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) or ester group (e.g., substitute ethyl with methyl). Follow protocols from piperazine-based ligand studies .
- Biological Assays: Test derivatives for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Compare IC values to establish substituent effects .
- Data Analysis: Use multivariate regression to correlate electronic (Hammett constants) and steric (Taft parameters) properties of substituents with activity .
Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like 5-HT receptors. Parameterize the thiourea group’s partial charges using DFT calculations (B3LYP/6-31G*) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze hydrogen bonding between the thiourea moiety and receptor residues .
- Pharmacophore Mapping: Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using Phase or MOE .
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Decomposition onset >200°C indicates suitability for high-temperature reactions .
- pH Sensitivity: Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC. Hydrolysis of the ester group is significant at pH >10 .
- Light Exposure: Conduct UV-Vis spectroscopy before/after 48-hour UV irradiation (254 nm). Absorbance shifts >10% suggest photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
